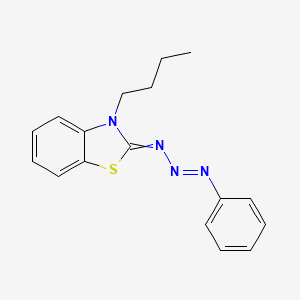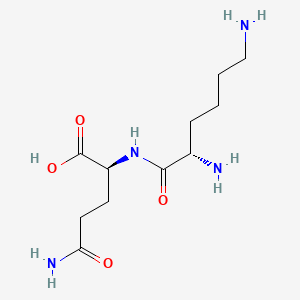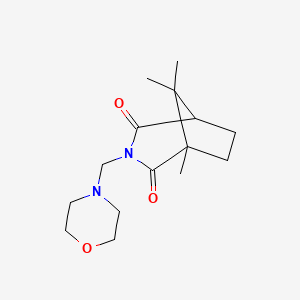![molecular formula C11H16N2O B14172458 (1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine CAS No. 922340-01-0](/img/structure/B14172458.png)
(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is a chiral compound with a cyclopropane ring substituted with a pyridinylmethoxy group and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Pyridinylmethoxy Group: The pyridinylmethoxy group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the cyclopropane ring.
Addition of the Dimethylamino Group: The dimethylamino group can be added through reductive amination, where a ketone or aldehyde intermediate reacts with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethoxy group, where nucleophiles such as halides or amines can replace the pyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halides, amines, or other nucleophiles in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-N,2-Dimethyl-1-{[(pyridin-2-yl)oxy]methyl}cyclopropan-1-amine: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
(1R,2S)-N,2-Dimethyl-1-{[(pyridin-4-yl)oxy]methyl}cyclopropan-1-amine: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.
Uniqueness
The uniqueness of (1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine lies in its specific substitution pattern, which can lead to different binding affinities and biological activities compared to its analogs. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
922340-01-0 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
(1R,2S)-N,2-dimethyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H16N2O/c1-9-6-11(9,12-2)8-14-10-4-3-5-13-7-10/h3-5,7,9,12H,6,8H2,1-2H3/t9-,11-/m0/s1 |
Clave InChI |
LHKYZKTYVIGQCE-ONGXEEELSA-N |
SMILES isomérico |
C[C@H]1C[C@@]1(COC2=CN=CC=C2)NC |
SMILES canónico |
CC1CC1(COC2=CN=CC=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14172391.png)
![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)





![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)
![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)

![2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14172444.png)

